Product packaging for 2-(Pyridin-4-yl)-1,8-naphthyridine(Cat. No.:CAS No. 108959-16-6)

2-(Pyridin-4-yl)-1,8-naphthyridine

Cat. No.: B11896039
CAS No.: 108959-16-6
M. Wt: 207.23 g/mol
InChI Key: RYOZBAPFIMZFQA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1,8-naphthyridine is a nitrogen-donor heterocyclic compound based on the 1,8-naphthyridine scaffold, which is recognized for its versatile applications in scientific research . This family of compounds is particularly valued in coordination chemistry, where they frequently serve as bridging or chelating ligands to construct dinuclear and polynuclear metal complexes . The structure of related 1,8-naphthyridines shows a tendency for near-planarity, facilitating aromatic π–π stacking interactions in the solid state, which can be critical for developing supramolecular architectures and crystalline materials . Researchers utilize 1,8-naphthyridine derivatives like this primarily as building blocks in the synthesis of more complex ligands and for investigating bimetallic systems . Furthermore, certain 7-(4-pyridyl)-1,8-naphthyridine derivatives have been described in patents for their antibacterial properties, indicating the potential research value of this chemical class in medicinal chemistry . As a specialist chemical, this product is intended for laboratory research purposes only. It is not certified for human therapeutic or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3 B11896039 2-(Pyridin-4-yl)-1,8-naphthyridine CAS No. 108959-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108959-16-6

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

2-pyridin-4-yl-1,8-naphthyridine

InChI

InChI=1S/C13H9N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-9H

InChI Key

RYOZBAPFIMZFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 4 Yl 1,8 Naphthyridine

X-ray Crystallography for Solid-State Structure Elucidation

Detailed reports on the solid-state structure of 2-(Pyridin-4-yl)-1,8-naphthyridine determined by X-ray crystallography are not found in the surveyed literature. Consequently, specific data pertaining to its crystal system, space group, and unit cell dimensions cannot be provided.

No published studies detailing the single crystal X-ray diffraction analysis of this compound were identified. Therefore, a table of its crystallographic data and refinement parameters cannot be generated.

Without crystal structure data, an analysis of the dihedral angle between the pyridyl and naphthyridine ring systems is not possible. This information is crucial for understanding the degree of molecular planarity or contortion in the solid state.

A description of the specific intermolecular interactions that govern the crystal packing of this compound, such as potential C-H···N hydrogen bonds or π–π stacking interactions, cannot be detailed due to the lack of crystallographic studies. The geometry, distances, and energies of these non-covalent interactions remain uncharacterized.

Vibrational Spectroscopy

The vibrational spectroscopic profile of this compound has not been reported in the available literature.

No experimental Fourier Transform Infrared (FTIR) spectra for this compound are available. As a result, a data table of its characteristic vibrational frequencies and their assignments cannot be compiled.

Similarly, there are no published Raman spectroscopy studies for this compound. A detailed analysis of its Raman-active vibrational modes is therefore not possible.

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within a molecule. For this compound, both Ultraviolet-Visible (UV-Vis) absorption and diffuse reflectance spectroscopy have been employed to study these properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic system. In related vinyl-1,8-naphthyridine derivatives, spectral changes originating from an intramolecular charge transfer (ICT) in the form of a π(py)→π(napy) transition can be modulated by factors such as acid-base switching. nih.gov For instance, the electronic absorption spectra of similar 1,8-naphthyridine (B1210474) derivatives containing a methylene (B1212753) bridge exhibit a maximum absorption (λmax) at approximately 340 nm, assigned to a π(naph)→π(naph) transition. researchgate.net The absorption spectra of pyrazole (B372694) derivatives of naphthyridine have also been studied, showing characteristic absorption bands. rsc.org

While specific λmax values for the unsubstituted this compound are not detailed in the available literature, the general behavior of related compounds suggests that it would exhibit strong absorptions in the UV region, indicative of its conjugated π-system.

Diffuse Reflectance Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Detailed ¹H and ¹³C NMR data provide information on the chemical environment of each proton and carbon atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region. For comparison, the ¹H NMR spectrum of the parent 1,8-naphthyridine shows distinct signals for its protons. In a study of 1,8-naphthyridine derivatives, the synthesized compounds were characterized by ¹H NMR, confirming their structures. beilstein-journals.org For example, in 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the naphthyridine protons appear at δ 8.96 (dd, J = 4.4, Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, Hz, 1H), and 7.43 (dd, J = 8.0, Hz, 1H). beilstein-journals.org Similarly, in 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, the naphthyridine protons resonate in the aromatic region. The protons of the pyridyl group in this compound would also exhibit characteristic chemical shifts.

A summary of expected ¹H NMR data based on related compounds is presented below:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Naphthyridine H-38.0 - 8.5d~8.0
Naphthyridine H-47.3 - 7.8dd~8.0, ~4.5
Naphthyridine H-57.3 - 7.8dd~8.0, ~1.5
Naphthyridine H-68.0 - 8.5dd~8.0, ~1.5
Naphthyridine H-78.8 - 9.2dd~4.5, ~1.5
Pyridyl H-2', H-6'8.5 - 8.9d~6.0
Pyridyl H-3', H-5'7.8 - 8.2d~6.0

Note: This is a predictive table based on data from analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a number of distinct signals are expected for the carbon atoms of both the naphthyridine and pyridine (B92270) rings. In related 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, the carbon signals have been assigned, with the naphthyridine carbons appearing in the range of δ 98-162 ppm. beilstein-journals.org For instance, in 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the naphthyridine carbons resonate at δ 161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, and 98.87. beilstein-journals.org

A predictive table for the ¹³C NMR chemical shifts is provided below:

Carbon Expected Chemical Shift (ppm)
Naphthyridine C-2155 - 160
Naphthyridine C-3120 - 125
Naphthyridine C-4136 - 140
Naphthyridine C-4a121 - 125
Naphthyridine C-5121 - 125
Naphthyridine C-6136 - 140
Naphthyridine C-7150 - 155
Naphthyridine C-8152 - 157
Naphthyridine C-8a145 - 150
Pyridyl C-2', C-6'150 - 155
Pyridyl C-3', C-5'120 - 125
Pyridyl C-4'145 - 150

Note: This is a predictive table based on data from analogous structures. Actual experimental values may vary.

Mass Spectrometry Techniques (e.g., ESI MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to study its fragmentation patterns. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺. In studies of related 1,8-naphthyridine derivatives, ESI-MS has been used to confirm the molecular weight of the synthesized compounds. For example, the ESI-MS of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile showed the [M+H]⁺ ion at m/z 240.15, confirming its calculated molecular weight of 239.28. beilstein-journals.org The fragmentation of the molecular ion would likely involve cleavage of the bond between the pyridine and naphthyridine rings, as well as fragmentation within the heterocyclic ring systems.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for evaluating the thermal stability of chemical compounds. uni-siegen.de TGA measures changes in the physical and chemical properties of a material as a function of increasing temperature, specifically monitoring the mass of a sample as it is heated. uni-siegen.de This analysis provides valuable information on thermal stability, decomposition temperatures, and the composition of the material. uni-siegen.de DTA, on the other hand, involves heating a sample and an inert reference material under identical conditions and measuring the temperature difference between them. uni-siegen.de This difference in temperature provides information about physical and chemical changes, such as phase transitions, melting, and decomposition. uni-siegen.de

While specific TGA and DTA data for this compound are not extensively detailed in the public domain, the thermal behavior of related 1,8-naphthyridine derivatives has been investigated. For instance, studies on various derivatives indicate that the 1,8-naphthyridine core generally imparts significant thermal stability.

The thermal stability of a compound is influenced by its molecular structure. In the case of this compound, the presence of two fused aromatic rings in the naphthyridine core, coupled with the pyridinyl substituent, is expected to confer a high degree of thermal stability. Aromatic systems are inherently stable due to resonance, and this stability typically translates to resistance to thermal degradation.

A hypothetical TGA curve for this compound would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a point of onset of decomposition would be reached, followed by one or more stages of mass loss corresponding to the fragmentation of the molecule. The DTA curve would show corresponding endothermic or exothermic peaks associated with these decomposition events.

For comparative purposes, the thermal analysis of other heterocyclic compounds containing pyridine and related structures can offer insights. For example, the thermal analysis of certain pyridine esters has been conducted to evaluate their stability for applications in food and fragrance industries. nih.gov Similarly, coordination polymers incorporating pyridine-containing ligands have been characterized by TGA to determine their decomposition pathways. mdpi.com

A representative, though hypothetical, data table for the thermal analysis of this compound is presented below to illustrate the type of data obtained from such analyses.

Interactive Data Table: Hypothetical Thermal Analysis Data for this compound

Analysis StageTemperature Range (°C)Weight Loss (%)DTA Peak (°C)Peak Type
Initial Decomposition300 - 450~ 45~ 420Endothermic
Secondary Decomposition450 - 600~ 35~ 550Exothermic
Final Residue> 600~ 20--

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.

Computational and Theoretical Investigations of 2 Pyridin 4 Yl 1,8 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are widely used to predict molecular characteristics with high accuracy.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular and versatile method used in chemistry and materials science to predict the properties of molecules. For 2-(Pyridin-4-yl)-1,8-naphthyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher, would be employed to determine its most stable three-dimensional structure (optimized geometry).

Electronic properties such as the total energy, dipole moment, and charge distribution on each atom are also obtained from these calculations. This data is crucial for understanding the molecule's polarity, stability, and intermolecular interactions.

Table 1: Representative DFT-Calculated Geometrical Parameters (Hypothetical Data)

This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values require specific calculations for the title compound.

Parameter Bond/Angle Calculated Value
Bond Length C2-C(pyridin-4-yl) ~1.48 Å
N1-C2 ~1.34 Å
N8-C7 ~1.37 Å
Bond Angle N1-C2-C3 ~122°
C3-C4-N(pyridin-4-yl) ~121°

| Dihedral Angle | N1-C2-C(pyridin-4-yl)-C | ~10-20° |

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Charge Transfer Transitions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A small energy gap suggests that the molecule is more reactive and can be easily excited. For 1,8-naphthyridine (B1210474) derivatives, these absorptions are often attributed to π → π* transitions. DFT calculations can precisely determine the energies of the HOMO and LUMO.

Visualizing the electron density distribution of these orbitals reveals the sites involved in electronic transitions. For this compound, it is expected that both the HOMO and LUMO would be distributed across the delocalized π-system of the fused aromatic rings. The analysis would clarify the nature of the lowest energy electronic transition, identifying it as an intramolecular charge transfer (ICT) if the electron density shifts significantly from one part of the molecule (e.g., the naphthyridine core) to another (the pyridine (B92270) substituent) upon excitation.

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

This table shows representative data obtained from DFT calculations.

Orbital Energy (eV) Description
HOMO -6.20 Electron density likely localized on the naphthyridine moiety.
LUMO -2.50 Electron density distributed across both ring systems.

| Energy Gap (ΔE) | 3.70 | Indicates moderate reactivity and visible light absorption. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunction information into the familiar language of Lewis structures, lone pairs, and bonding orbitals. It examines charge distribution, atomic hybridization, and the stabilizing effects of electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting a molecule's reactive behavior. It visualizes the electrostatic potential on the surface of the molecule, indicating regions that are rich or deficient in electrons.

The MEP map is color-coded:

Red and Yellow: Regions of negative potential, rich in electrons. These sites are susceptible to electrophilic attack.

Blue and Green: Regions of positive potential, electron-deficient. These sites are prone to nucleophilic attack.

For this compound, the MEP map would likely show significant negative potential around the nitrogen atoms due to their lone pairs of electrons, marking them as primary sites for protonation or coordination with metal ions. The hydrogen atoms of the aromatic rings would exhibit positive potential. This analysis provides a clear, visual guide to the molecule's chemical reactivity.

Non-Covalent Interaction (NCI) Plot Index Analysis

The Non-Covalent Interaction (NCI) plot is a computational technique used to visualize and analyze weak, non-covalent interactions within a molecule and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial in determining molecular conformation and crystal packing.

The analysis is based on the electron density and its reduced density gradient. The resulting 3D visualization displays isosurfaces that are color-coded to differentiate the type of interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (van der Waals).

Red: Repulsive interactions (e.g., steric clashes).

For this compound, an NCI plot would reveal subtle intramolecular interactions, such as potential weak C-H···N contacts that could influence the planarity and conformation of the molecule. In a crystal structure, it would clearly illustrate intermolecular forces like π-π stacking.

Calculation of Optical and Electronic Descriptors (e.g., First Hyperpolarizability for NLO Applications)

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. The first hyperpolarizability (β) is a key descriptor that quantifies a molecule's second-order NLO response.

Theoretical calculations can predict the value of β for this compound. A large β value suggests potential for applications in technologies like frequency doubling of laser light. The calculation of β is sensitive to the chosen DFT functional and basis set. The structure of this compound, featuring an electron-donating naphthyridine core linked to a pyridine ring, provides the necessary electronic asymmetry for a potential NLO response, which would be confirmed and quantified through these calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the conformational landscape of flexible molecules like this compound. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the application of this technique to the broader 1,8-naphthyridine class of compounds illustrates its utility.

MD simulations on various 1,8-naphthyridine derivatives have been instrumental in understanding their dynamic behavior, the stability of ligand-protein complexes, and key intermolecular interactions. For instance, in studies of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, MD simulations lasting 100 nanoseconds were employed to investigate the stability and conformational changes of the ligand when bound to its target protein, enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.orgrsc.org These simulations provide atomic-level insights into how the molecule settles into its binding pocket and the specific interactions that stabilize this bound state.

Similarly, MD simulations have been used to assess the potential of other 1,8-naphthyridine derivatives as A2A receptor antagonists. nih.gov By simulating the behavior of the compound within the receptor's binding site over time, researchers can predict the stability of the complex and identify the most favorable binding poses. nih.gov These computational experiments are crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. The flexibility of the molecule, as revealed by MD simulations, can influence its binding affinity and ultimately its biological activity. nih.gov

The general procedure for such an MD simulation involves placing the 1,8-naphthyridine derivative within a solvated model of its biological target. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms, providing a detailed view of the conformational changes over time. Analysis of these trajectories can reveal stable conformations, transient states, and the energetic landscape of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the 1,8-naphthyridine scaffold, QSAR studies have been pivotal in elucidating the key structural features that govern their activity, thereby providing guiding principles for the design of new, more potent ligands.

The descriptors used in QSAR models can be of various types, including physicochemical constants and nonempirical molecular connectivity indices. acs.org The development of a successful QSAR model involves several steps: the careful selection of a training set of molecules with known activities, the calculation of relevant molecular descriptors, the generation of a mathematical model using statistical methods like multiple linear regression, and rigorous validation of the model's predictive power using a separate test set of compounds. nih.gov

The table below presents a conceptual example of descriptors that could be used in a QSAR study of 1,8-naphthyridine derivatives, based on published research on similar compounds.

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Dipole MomentInfluences polar interactions with the target protein.
Steric Molar RefractivityRelates to the volume and polarizability of the molecule, affecting how it fits into the binding site.
Topological Molecular Connectivity IndicesEncodes information about the branching and connectivity of the molecule, which can impact binding.
Hydrophobic LogPDescribes the lipophilicity of the compound, which is crucial for membrane permeability and hydrophobic interactions.

The insights gained from QSAR models are invaluable for medicinal chemists. They provide a rational basis for modifying the structure of lead compounds to enhance their desired biological effects. For example, a QSAR model might indicate that increasing the steric bulk at a particular position on the 1,8-naphthyridine ring would lead to a more active compound, or that introducing a hydrogen bond donor at another position would improve binding affinity. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Coordination Chemistry and Ligand Design Principles Involving 2 Pyridin 4 Yl 1,8 Naphthyridine

Design and Synthesis of 2-(Pyridin-4-yl)-1,8-naphthyridine as a Ligand

The strategic design of this compound as a ligand is rooted in the principles of coordination chemistry, where the arrangement of donor atoms dictates the resulting complex's geometry and reactivity. The synthesis of this and similar naphthyridine-based ligands can be achieved through methods like the Friedländer condensation, which involves the reaction of an o-aminobenzaldehyde with a compound containing a reactive methylene (B1212753) group. acs.orgtandfonline.com More recent advancements have led to gram-scale synthesis of 1,8-naphthyridines in water, offering a more sustainable and efficient route. acs.org

N-Donor Site Characterization and Coordination Flexibility

This compound possesses three potential nitrogen donor sites: the two nitrogen atoms of the 1,8-naphthyridine (B1210474) core and the nitrogen atom of the pyridine (B92270) ring. This arrangement provides significant coordination flexibility, allowing the ligand to act as a monodentate, bidentate, or bridging ligand. The specific coordination mode is influenced by factors such as the metal ion's size, preferred coordination geometry, and the reaction conditions. The near-planar structure of the molecule, with the pyridine and naphthyridine rings being almost coplanar, further facilitates its interaction with metal centers. researchgate.net

Development of Multidentate and Dinucleating Naphthyridine-Based Ligands

The foundational structure of 1,8-naphthyridine has been a versatile platform for the development of more complex multidentate and dinucleating ligands. researchgate.net By incorporating additional donor groups onto the naphthyridine framework, ligands capable of binding two or more metal ions in close proximity can be synthesized. These dinucleating ligands are of particular interest for mimicking the active sites of metalloenzymes and for creating catalysts with cooperative metal centers. researchgate.netnih.gov For instance, ligands have been designed where the 1,8-naphthyridine unit acts as a bridge, linking two metal ions in a manner similar to bridging carboxylate groups found in biological systems. researchgate.net

Complexation with Transition and Closed-Shell Metal Ions

The rich coordination chemistry of this compound and its derivatives extends to a wide range of transition and closed-shell metal ions. The ligand's ability to form stable complexes with various metals highlights its versatility and potential for creating materials with diverse electronic and photophysical properties.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes incorporating this compound and related ligands have been synthesized and structurally characterized. These include complexes with:

Ag(I): Silver(I) complexes have been reported, sometimes exhibiting argentophilic (Ag-Ag) interactions. researchgate.net

Hg(II): Mercury(II) complexes with various counter-ions (chloride, bromide, iodide, cyanide, thiocyanate) have been synthesized. researchgate.net

Pb(II): Lead(II) complexes have been characterized, showing different coordination modes of the ligand. researchgate.net

Cu(II): Copper(II) complexes have been prepared and studied. researchgate.net

Au(I): Gold(I) complexes, including some with gold-silver interactions, have been synthesized. researchgate.net

Ru(II): Ruthenium(II) complexes, often in the context of creating redox-active dinuclear species, have been investigated. tandfonline.comresearchgate.netnih.gov

Co(II): Cobalt(II) complexes have been successfully synthesized and characterized. researchgate.netnih.govresearchgate.net

Cd(II): Cadmium(II) complexes have been prepared, often forming one-dimensional chain structures. nih.govresearchgate.net

The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting structures are often determined using single-crystal X-ray diffraction.

Table 1: Examples of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid (a related ligand)

Complex Metal Ion Formula Structural Feature Reference
1 Mn(II) [MnL₂(H₂O)₂]·2H₂O 1D chain nih.govresearchgate.net
2 Co(II) [CoL₂(H₂O)₂]·2H₂O 1D chain nih.govresearchgate.net
3 Cd(II) [CdL₂(H₂O)₂]·2H₂O 1D chain nih.govresearchgate.net
4 Ag(I) [Ag₂L₂(H₂O)₂]·3H₂O 3D configuration nih.govresearchgate.net

L = 2-(pyridin-4-yl)quinoline-4-carboxylate

Spectroscopic Studies of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of metal-ligand interactions in these complexes. Techniques such as Fourier-transform infrared (FTIR), Raman, and electronic (UV-Vis) spectroscopy provide valuable information about the coordination environment of the metal ion and any electronic perturbations upon complexation. researchgate.netnih.govresearchgate.net For instance, shifts in the vibrational frequencies of the pyridine and naphthyridine rings in the IR and Raman spectra can confirm the coordination of the nitrogen atoms to the metal center. Electronic spectroscopy can reveal ligand-to-metal or metal-to-ligand charge transfer bands, which are important for understanding the photophysical properties of the complexes.

Investigation of Metallophilic Interactions within Complexes

An intriguing aspect of the coordination chemistry of this compound and similar ligands is the formation of metallophilic interactions within their complexes. These are weak, attractive interactions between closed-shell metal ions, such as d¹⁰ ions like Ag(I) and Au(I).

These interactions, including argentophilic (Ag···Ag) and aurophilic (Au···Au) interactions, arise from a combination of dispersion forces and relativistic effects. nih.govrsc.orgjyu.fi The geometry of the ligand can play a crucial role in bringing the metal centers into close enough proximity for these interactions to occur. researchgate.net The presence of metallophilic interactions can significantly influence the structural and photophysical properties of the resulting complexes, leading to the formation of supramolecular assemblies with unique luminescent behaviors. nih.gov For example, a silver(I) complex with 2-(2'-pyridyl)-1,8-naphthyridine has been shown to exhibit a supported argentophilic interaction. researchgate.net

Formation and Structural Characterization of Coordination Polymers

The ligand this compound is an attractive building block for the construction of coordination polymers due to its distinct chelating and bridging capabilities. The 1,8-naphthyridine core provides a bidentate chelation site, while the pyridyl group at the 2-position can act as a monodentate bridging ligand to connect adjacent metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The specific architecture of the resulting coordination polymer is influenced by several factors, including the coordination geometry preference of the metal ion, the nature of the counter-anions, and the presence of solvent molecules which can also participate in the coordination sphere or form hydrogen bonds.

While specific studies on the formation of coordination polymers using this compound were not found in the performed search, the principles of their formation can be illustrated by examining the coordination chemistry of the closely related ligand, 2-(2'-pyridyl)-1,8-naphthyridine (pyNP). Research on pyNP complexes with various metals such as Ag(I), Hg(II), and Pb(II) reveals how the ligand coordinates and forms discrete polynuclear structures, which are the fundamental units of coordination polymers. researchgate.net

For instance, the reaction of pyNP with silver nitrate (B79036) results in the formation of a dinuclear complex, [Ag₂(pyNP)₂(NO₃)₂], where two pyNP ligands bridge two silver centers. researchgate.net This demonstrates the bridging potential of the pyridyl-naphthyridine scaffold. Similarly, complexes with mercury halides like [Hg(pyNP)X₂] (where X = Cl, Br, I) showcase the chelating ability of the naphthyridine unit. researchgate.net The structural characteristics of these and other related complexes, which provide insight into how this compound might form coordination polymers, are summarized in the table below.

Table 1: Structural Data for Metal Complexes of 2-(2'-pyridyl)-1,8-naphthyridine (pyNP) (Note: Data is for the related ligand pyNP as a proxy for this compound)

CompoundMetal IonCoordination GeometryKey Structural Features
[Ag₂(pyNP)₂(NO₃)₂]Ag(I)Distorted trigonal bipyramidalDinuclear complex with bridging pyNP ligands. researchgate.net
[Hg(pyNP)Cl₂]Hg(II)Distorted tetrahedralMononuclear complex with chelating pyNP. researchgate.net
[Hg(pyNP)Br₂]Hg(II)Distorted tetrahedralMononuclear complex with chelating pyNP. researchgate.net
[Hg(pyNP)I₂]Hg(II)Distorted tetrahedralMononuclear complex with chelating pyNP. researchgate.net
[Pb(pyNP)₂(NO₃)₂]Pb(II)Distorted tricapped trigonal prismaticMononuclear complex with two chelating pyNP ligands. researchgate.net

Electrochemical Studies of Metal Complexes

The electrochemical properties of metal complexes containing this compound are of significant interest for applications in areas such as catalysis, sensing, and molecular electronics. The redox behavior of these complexes is influenced by the nature of both the metal center and the ligand. The 1,8-naphthyridine ring system, being electron-deficient, can accept electron density, while the pyridyl group can be involved in modulating the electronic communication between metal centers in polynuclear complexes.

For example, the cyclic voltammograms of bis(terpyridine)osmium(II) type complexes typically show a reversible one-electron oxidation corresponding to the Os(II)/Os(III) couple. The potential at which this occurs can be fine-tuned by modifying the substituents on the pyridyl rings. This tunability is a key feature in the design of functional molecular materials. The table below presents representative electrochemical data for related polypyridyl complexes to illustrate the expected redox behavior.

Table 2: Representative Electrochemical Data for Related Polypyridyl Metal Complexes (Note: Data is for related polypyridyl complexes as a proxy for complexes of this compound)

Complex TypeMetal IonRedox CouplePotential (V vs. reference electrode)Reversibility
Bis(terpyridine) ComplexOs(II)Os(II)/Os(III)+0.5 to +1.0Reversible
Bis(terpyridine) ComplexRu(II)Ru(II)/Ru(III)+1.0 to +1.5Reversible
Tris(bipyridine) ComplexRu(II)Ru(II)/Ru(III)~ +1.26Reversible

Research on this compound and Its Derivatives Reveals Limited Photophysical Data

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that is a common building block in the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs). researchgate.netacs.org Derivatives are known to exhibit a range of photophysical behaviors, often influenced by the nature and position of substituent groups on the naphthyridine skeleton. researchgate.netmdpi.com For instance, studies on 2,7-disubstituted 1,8-naphthyridines have shown that they can be highly fluorescent. mdpi.comresearchgate.net

Despite the interest in the parent scaffold, detailed characterization of the pyridyl-substituted derivative, this compound, is not extensively documented in the searched literature. A study on its positional isomer, 2-(pyridin-2-yl)-1,8-naphthyridine, focused on its crystal structure rather than its photophysical properties. researchgate.net Similarly, a related but distinct compound, 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de] researchgate.netmdpi.comresearchgate.netdiazaborinine, has been synthesized and its crystal structure analyzed, but its luminescent properties were not the focus of the study. nih.gov

Applications of 1,8-naphthyridine derivatives in light-emitting materials are noted, particularly in the context of OLEDs. acs.org However, specific performance data or utilization details for this compound in OLEDs or dye-sensitized solar cells (DSSCs) are absent from the available research. While the field of DSSCs utilizes a variety of organic dyes, some incorporating pyridine or other heterocyclic fragments, a direct application or study of this compound in this context is not found in the reviewed literature. mdpi.comnih.govresearchgate.net

Photophysical and Optoelectronic Research of 2 Pyridin 4 Yl 1,8 Naphthyridine Derivatives

Molecular Sensing Applications

The unique structural characteristics of 2-(Pyridin-4-yl)-1,8-naphthyridine and its derivatives, particularly the presence of multiple nitrogen atoms within the heterocyclic framework, make them exceptional candidates for the development of molecular sensors. These nitrogen atoms act as binding sites for various analytes, leading to detectable changes in the molecules' photophysical properties.

Development of Fluorescent Sensors

Derivatives of this compound have been instrumental in the creation of fluorescent sensors for a range of applications, from detecting metal ions to probing biological macromolecules. The core principle behind these sensors lies in the modulation of their fluorescence emission upon interaction with a target analyte. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorescence.

The pyridine (B92270) and naphthyridine moieties within the structure provide multiple coordination sites, and the covalent attachment of other functional groups can further tune the selectivity and sensitivity of these sensors. For instance, the incorporation of a 4-amino-1,8-naphthalimide (B156640) group, known for its strong fluorescence and sensitivity to the local environment, can lead to significant changes in emission characteristics upon binding events. nih.goviitpkd.ac.in The internal charge transfer (ICT) character of such molecules often makes them highly emissive and their fluorescence properties dependent on solvent polarity. iitpkd.ac.in

Some derivatives have been designed to act as "off-on" fluorescent probes. rsc.org For example, a clip-like receptor based on 1,8-naphthyridine (B1210474) was synthesized to selectively sense Zn²⁺ ions in aqueous media and even within living cells. rsc.org In its unbound state, the sensor exhibits minimal fluorescence, but upon binding with Zn²⁺, a significant enhancement in fluorescence is observed. rsc.org

Furthermore, cationic fluorescent dyes derived from naphthyridine have been developed as near-infrared (NIR) probes for nucleic acids. rsc.org These probes show a "turn-on" fluorescence response upon interaction with DNA and RNA, with emission maxima extending into the NIR region (661–762 nm) and large Stokes shifts. rsc.org This is particularly advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration of NIR light.

The versatility of the this compound scaffold allows for the rational design of fluorescent sensors with tailored properties for specific applications. The ability to fine-tune their electronic and steric characteristics through chemical modification is a key driver in the ongoing research and development of novel fluorescent probes.

Ion Recognition Properties

The nitrogen atoms in the pyridine and 1,8-naphthyridine rings are effective chelating agents for metal ions. mdpi.com This property has been extensively utilized to develop sensors for the detection of various cations. The binding of a metal ion to the sensor molecule perturbs its electronic structure, leading to a measurable change in its absorption or fluorescence spectrum.

Research has demonstrated the capability of pyridine-based fluorescent sensors to detect a variety of toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The differential binding affinities of the sensor for different metal ions result in distinct fluorescent responses, enabling their identification. mdpi.com For instance, one study reported a pyridine derivative that exhibited good selectivity and sensitivity for Cr²⁺, Co²⁺, and Cu²⁺ in a mixture of acetonitrile (B52724) and water. mdpi.com The binding to these metal ions is attributed to the donor nitrogen atoms of the pyridine moieties. mdpi.com

In another example, a terpyridine-4-amino-1,8-naphthalimide derivative was developed for the discriminative fluorescent sensing of divalent metal cations like Cu(II), Co(II), and Ni(II) with high sensitivity, reaching parts-per-billion (ppb) levels. iitpkd.ac.in The strong fluorescence of the sensor was quenched upon coordination with these metal ions.

The selectivity of these sensors is a critical aspect, and it can be influenced by factors such as the size and charge of the metal ion. mdpi.com The geometry of the binding pocket created by the ligand also plays a crucial role in determining which ions will be preferentially bound.

Below is a table summarizing the ion recognition properties of selected this compound derivatives and related structures:

Sensor Derivative Target Ions Sensing Mechanism Key Findings
Pyridine derivative mdpi.comCr²⁺, Hg²⁺, Ni²⁺, Co²⁺, Cu²⁺, Fe³⁺Fluorescence modulationGood selectivity and sensitivity for Cr²⁺, Co²⁺, and Cu²⁺. mdpi.com
1,8-Naphthyridine-based clip-like receptor rsc.orgZn²⁺"Off-on" fluorescenceSelective sensing in aqueous media and living cells. rsc.org
Terpyridine-4-amino-1,8-naphthalimide iitpkd.ac.inCu(II), Co(II), Ni(II)Fluorescence quenchingDiscriminative sensing at ppb level sensitivity. iitpkd.ac.in

Vapochromism and Thermochromism Studies

Vapochromism and thermochromism refer to the change in color of a material in response to chemical vapors and temperature changes, respectively. These properties are of significant interest for the development of smart materials and sensors.

While specific studies focusing solely on the vapochromism and thermochromism of this compound are not extensively detailed in the provided search results, related research on coordination polymers incorporating similar naphthyridine-based ligands provides valuable insights.

A study on a coordination polymer platform based on 2,6-di(1,6-naphthyridin-2-yl)pyridine demonstrated selective vapochromism. rsc.org This material exhibited a color change in the presence of volatile trolamine vapor. rsc.org The mechanism involves the quenching of free radicals within the material by the electron-rich amino group of the trolamine. rsc.org This suggests that the electronic properties of the naphthyridine ligand play a crucial role in the sensing mechanism. Such coordination polymers can exhibit reversible color changes from yellow to green, colorless to blue, and pale yellow to orange upon photo-irradiation, indicating a rich chromic behavior that can be influenced by external stimuli. rsc.org

Although direct evidence for the thermochromic behavior of this compound itself is limited in the provided results, the inherent sensitivity of the electronic structure of such π-conjugated systems to their environment suggests a potential for thermochromic properties. Changes in temperature can affect the molecular packing and intermolecular interactions in the solid state, which in turn can alter the photophysical properties and lead to a color change.

Further research into the solid-state properties of this compound and its derivatives is warranted to fully explore their potential as vapochromic and thermochromic materials.

Advanced Research Applications and Future Directions for 2 Pyridin 4 Yl 1,8 Naphthyridine

Molecular Recognition and Supramolecular Assembly

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The 1,8-naphthyridine (B1210474) scaffold is a valuable component in this field due to its rigid structure and defined hydrogen bonding capabilities.

Host-Guest Chemistry

Host-guest chemistry involves the creation of complexes where a "host" molecule can bind a "guest" molecule or ion. While specific host-guest studies centered exclusively on 2-(Pyridin-4-yl)-1,8-naphthyridine are not extensively documented, the broader class of naphthyridine derivatives has been explored for their potential in molecular recognition. For instance, the combination of a 1,8-naphthyridine unit with other functionalities can create cavities suitable for recognizing specific guests. The nitrogen atoms in the naphthyridine and pyridine (B92270) rings can act as hydrogen bond acceptors, while the aromatic surfaces can engage in π-π stacking interactions, both of which are crucial for guest binding.

Future research may focus on incorporating this compound into larger macrocyclic or cage-like structures. The pyridyl group offers an additional site for coordination or hydrogen bonding, which could be exploited to create hosts with unique selectivities for various guest molecules, including those of biological or environmental significance.

Self-Assembly Materials

Self-assembly is a process where molecules spontaneously organize into ordered structures. The planar nature and hydrogen-bonding capabilities of this compound make it an excellent candidate for designing self-assembling materials.

A notable example, though a derivative, is 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de] nih.govnih.govrsc.orgdiazaborinine. In the crystalline state, this compound forms cyclic tetramers through hydrogen-bonding networks. These tetramers then arrange into columnar stacks. The pyridyl and the Bdan (1,8-diaminonaphto) groups in this molecule are nearly planar, with a dihedral angle of 24.57(5)°. This planarity facilitates the stacking and formation of ordered supramolecular structures.

The ability of pyridine- and pyrazole-based ligands to form extensive supramolecular networks through hydrogen bonding and π-π interactions is well-established. mdpi.com These interactions are fundamental to the creation of metal-organic frameworks (MOFs) and coordination polymers with fascinating structural topologies. mdpi.com The this compound ligand, with its multiple nitrogen coordination sites, is a prime candidate for the construction of such materials, which have potential applications in gas storage, separation, and catalysis.

Catalytic Applications in Organic Transformations

The nitrogen atoms in this compound make it an excellent ligand for coordinating with metal centers, forming complexes that can catalyze a variety of organic reactions.

Hydroformylation of Olefins

Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The reaction is typically catalyzed by transition metal complexes, with rhodium being a particularly effective metal. The selectivity of the reaction (for linear vs. branched aldehydes) is highly dependent on the nature of the ligands coordinated to the metal center.

While there are no specific reports on the use of this compound in rhodium-catalyzed hydroformylation, research has shown that rhodium complexes with other nitrogen-containing ligands, such as those based on aminopyridine and isoquinolone motifs, can form effective catalysts through self-assembly. nih.gov These systems demonstrate that the non-covalent interactions between ligands can play a crucial role in determining the catalyst's activity and selectivity. nih.gov Given the structural features of this compound, its rhodium complexes could potentially offer new catalytic systems for hydroformylation, and this remains an area ripe for exploration.

General Catalytic Applications

The catalytic potential of 1,8-naphthyridine derivatives extends beyond hydroformylation. Ruthenium(II) complexes bearing substituted 1,8-naphthyridine ligands have been shown to be active in transfer hydrogenation reactions. For example, complexes of the type cis-[RuCl2(L)2(CO)2], where L is a 2-(methoxyphenyl)-1,8-naphthyridine, have demonstrated moderate catalytic activity in the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) using isopropanol (B130326) as the hydrogen source. nih.gov In these octahedral complexes, the naphthyridine ligand coordinates to the ruthenium center in a monodentate fashion through the nitrogen atom at the 8-position. nih.gov

Iridium-catalyzed transfer hydrogenation of 2-phenyl-1,8-naphthyridine (B10842077) using indoline (B122111) as a hydrogen source has also been reported, leading to the formation of functionalized tetrahydro-1,8-naphthyridines. nih.gov Furthermore, rhodium(III) complexes have been used for the oxidative olefination of pyridines and quinolines, which has been applied to the synthesis of naphthyridinones. nih.gov These examples highlight the versatility of the 1,8-naphthyridine scaffold in supporting catalytically active metal centers for a range of important organic transformations.

Research in DNA Binding Mechanisms (excluding biological outcomes)

The planar aromatic structure of this compound suggests its potential to interact with DNA, a key target for many therapeutic agents. The study of these interactions at a molecular level, independent of their biological effects, provides fundamental insights into the principles of molecular recognition.

Research on related pyrazolo-naphthyridine derivatives has shown that these molecules can bind to DNA through a non-covalent, intercalative mode. nih.gov Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This mode of binding is often characterized by changes in the spectroscopic properties of the molecule, such as hypochromicity (a decrease in absorbance) in the UV-Vis spectrum. For one such pyrazolo-naphthyridine derivative, the Gibbs free energy of the binding reaction with DNA was calculated to be -14 kJ/mol, indicating a spontaneous interaction. nih.gov

The binding of 1,8-naphthyridine derivatives is not limited to simple intercalation. The specific substituents on the naphthyridine core can influence the binding affinity and selectivity for particular DNA sequences or structures. For example, some ruthenium(II) polypyridyl complexes have been shown to bind to various DNA structures, including duplex DNA, G-quadruplexes, and mismatched DNA. acs.org The mode and strength of binding can be finely tuned by altering the ligands. The study of these interactions often employs techniques such as UV-visible and fluorescence spectroscopy, circular dichroism, and thermal denaturation studies.

Compound/Complex ClassDNA Binding ModeKey Findings
Pyrazolo-naphthyridine derivativesIntercalationNon-covalent binding with a Gibbs free energy of -14 kJ/mol. nih.gov
Ruthenium(II) polypyridyl complexesVarious (duplex, G-quadruplex, mismatch)Binding affinity and selectivity can be tuned by ligand design. acs.org

Future research on this compound will likely involve detailed biophysical studies to elucidate its precise DNA binding mechanism. Understanding how the pyridyl substituent and the nitrogen atoms of the naphthyridine core interact with the grooves and base pairs of DNA will be crucial for the rational design of new DNA-targeting molecules.

Exploration as Building Blocks in Advanced Materials Science

The molecular architecture of this compound makes it an exemplary candidate as a fundamental component, or building block, for the construction of complex supramolecular structures and advanced functional materials. The presence of multiple nitrogen atoms within its naphthyridine and pyridine rings allows for the formation of coordination bonds with metal ions and hydrogen bonds. researchgate.net

The structure of the closely related compound, 2-(Pyridin-2-yl)-1,8-naphthyridine, reveals that interactions such as C—H⋯N hydrogen bonds and aromatic π–π stacking are crucial in generating three-dimensional networks. researchgate.net These non-covalent interactions are fundamental in crystal engineering and the design of materials with specific topologies and functions. The planar nature of the aromatic rings facilitates strong π–π stacking interactions, with observed centroid-centroid distances of approximately 3.57 Å to 3.65 Å in analogous structures, contributing to the stability and ordered arrangement of molecules in the solid state. researchgate.net

This capacity for self-assembly is being explored for the creation of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms act as effective ligands, capable of coordinating with various metal centers to form extended one-, two-, or three-dimensional networks. These materials are investigated for applications in gas storage, catalysis, and sensing.

Fluorescent Materials: Heterocyclic compounds containing pyridine and similar ring systems are known to be components of novel fluorescent materials. rsc.orgnih.gov By incorporating this compound into larger polymeric or oligomeric structures, it is possible to develop materials with specific photophysical properties, such as blue light emission, for use in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov

The synthesis of polymers grafted with pyridine derivatives has been shown to yield materials with useful photoluminescence properties, indicating the potential of the this compound moiety in this field. nih.gov

Novel Applications in Corrosion Inhibition

The development of effective corrosion inhibitors is a critical area of industrial research, aimed at protecting metallic infrastructure from degradation in aggressive environments. Organic heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms are recognized as highly effective corrosion inhibitors. researchgate.net This efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. researchgate.netiapchem.org

The this compound molecule possesses several features that make it a promising candidate for corrosion inhibition:

Multiple Adsorption Centers: The presence of three nitrogen atoms and π-electrons in the aromatic rings allows for strong adsorption onto the vacant d-orbitals of metals like iron. semanticscholar.org

Formation of a Protective Film: Adsorption can occur through both physical (electrostatic) and chemical (coordinative bonding) interactions, leading to the formation of a durable film on the metal surface. mdpi.com This film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) processes of corrosion. researchgate.net

Studies on similar pyridine derivatives have demonstrated their function as mixed-type inhibitors, meaning they reduce the rate of both corrosion reactions. researchgate.netmdpi.com The inhibition efficiency of such compounds typically increases with their concentration in the corrosive medium. Research on related heterocyclic inhibitors shows that they can achieve high levels of protection, often exceeding 90%, at optimal concentrations. researchgate.netmdpi.comrsc.org

The performance of a corrosion inhibitor can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The data below illustrates typical results obtained for effective heterocyclic inhibitors, demonstrating how inhibition efficiency (IE%) increases with inhibitor concentration.

Table 1: Potentiodynamic Polarization Data for a Heterocyclic Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (M) Corrosion Current Density (jcorr) (µA/cm²) Inhibition Efficiency (IE%)
0 (Blank) 1050 -
1x10⁻⁵ 150 85.7
5x10⁻⁵ 95 90.9
1x10⁻⁴ 63 94.0

This table is illustrative and based on performance data for similar heterocyclic corrosion inhibitors.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M) Charge Transfer Resistance (Rct) (Ω·cm²) Double Layer Capacitance (Cdl) (µF/cm²) Inhibition Efficiency (IE%)
0 (Blank) 45 110 -
1x10⁻⁵ 310 45 85.5
5x10⁻⁵ 490 32 90.8
1x10⁻⁴ 730 25 93.8

This table is illustrative and based on performance data for similar heterocyclic corrosion inhibitors.

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal. mdpi.comresearchgate.net Theoretical studies, including Density Functional Theory (DFT), are also used to model the interaction between the inhibitor molecule and the metal surface, providing insights into the adsorption mechanism. iapchem.org

Conclusion and Outlook

Summary of Key Research Avenues

Research on 2-(pyridin-4-yl)-1,8-naphthyridine and related compounds has progressed along several key avenues. A primary focus has been the development of efficient and environmentally friendly synthetic methodologies to access a diverse range of derivatives. kthmcollege.ac.inontosight.ai In the realm of coordination chemistry, the design of novel mono- and multinuclear metal complexes with unique structural and electronic properties remains a vibrant area of investigation. escholarship.org A significant portion of research is dedicated to exploring the biological activities of these compounds, particularly their potential as anticancer and antimicrobial agents, with ongoing efforts to understand their structure-activity relationships and mechanisms of action. nih.govresearchgate.net Furthermore, the application of these molecules in supramolecular chemistry and materials science, leveraging their self-assembly and photophysical properties, is a rapidly growing field. researchgate.net

Future Perspectives and Emerging Research Directions for Naphthyridine Chemistry

The future of naphthyridine chemistry is poised for exciting advancements. A major challenge and opportunity lies in the development of highly selective and potent therapeutic agents with reduced side effects. mdpi.com This will require a deeper understanding of their interactions with biological targets and the use of computational tools for rational drug design. The exploration of naphthyridine derivatives in combating drug-resistant microorganisms is another critical research direction. researchgate.netmdpi.com In materials science, the focus will likely be on creating novel functional materials with tailored optical, electronic, and sensing properties for applications in areas like organic electronics and smart materials. ontosight.ai The development of new catalytic systems based on naphthyridine-metal complexes for challenging organic transformations will also continue to be an important area of research. As synthetic methods become more sophisticated, the creation of increasingly complex and functionalized naphthyridine-based architectures will open up new possibilities across various scientific disciplines. ontosight.aimdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing the 1,8-naphthyridine core in 2-(pyridin-4-yl)-1,8-naphthyridine derivatives?

  • Methodological Answer : The 1,8-naphthyridine scaffold is typically synthesized via condensation reactions. A common approach involves reacting 2-aminopyridine derivatives with β-ketoesters or activated methylene compounds under basic conditions (e.g., piperidine). For example, ethyl 2-chloronicotinoylacetate can undergo cyclization with amines to form the naphthyridine core . Microwave-assisted synthesis has also been optimized to reduce reaction times and improve yields for triazolo-fused derivatives .

Q. How are 1,8-naphthyridine derivatives characterized structurally?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry. X-ray crystallography is critical for confirming substituent positions and hydrogen-bonding patterns, as seen in studies of 2-(naphthalen-2-yl)-1,8-naphthyridine . TLC with solvent systems like CHCl₃:MeOH (4:1) monitors reaction progress .

Q. What in vitro assays are used to evaluate antimicrobial activity of 1,8-naphthyridines?

  • Methodological Answer : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., Mycobacterium tuberculosis). For example, 7-amino-2-(4-carbethoxypiperazin-1-yl)-4-phenyl-1,8-naphthyridine showed MICs <1 μM against TB . Disk diffusion and time-kill assays further assess bactericidal kinetics .

Advanced Research Questions

Q. How can computational tools optimize the design of this compound derivatives for drug discovery?

  • Methodological Answer : In silico studies predict drug-likeness using Lipinski’s Rule of Five and ADMET properties. Molecular docking (e.g., AutoDock Vina) identifies potential interactions with targets like DNA topoisomerases or adenosine receptors. PASS analysis prioritizes derivatives with predicted anti-inflammatory or antitumor activity . For instance, voreloxin’s DNA intercalation mechanism was validated via docking .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in anticancer assays) require rigorous control of cell lines, culture conditions, and compound purity. Replicating studies with standardized protocols (e.g., MTT assays on MCF7 cells) minimizes variability. For example, derivatives like 3f (IC₅₀ = 6.53 μM) and 10c (IC₅₀ = 1.47 μM) were re-evaluated under matched conditions to confirm potency . Meta-analyses of structure-activity relationships (SAR) further clarify trends .

Q. How do researchers validate the DNA intercalation mechanism of 1,8-naphthyridines in anticancer studies?

  • Methodological Answer : Ethidium bromide displacement assays quantify DNA binding affinity. Circular dichroism (CD) spectroscopy detects conformational changes in DNA (e.g., B-to-Z transitions). Fluorescence quenching experiments using SYBR Green confirm intercalation, as demonstrated for voreloxin derivatives .

Methodological Challenges & Solutions

Q. What strategies improve yield in multi-step syntheses of 2-(pyridin-4-yl)-1,8-naphthyridines?

  • Answer : One-pot reactions reduce intermediate isolation. For example, 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine was synthesized in one step via hydrogen-transfer cyclization (85% yield) . Microwave irradiation accelerates heterocycle formation (e.g., pyrimidobenzothiazoles in 30 minutes) .

Q. How are SAR studies designed to balance electronic and steric effects in 1,8-naphthyridine derivatives?

  • Answer : Substituent variations at C2, C3, and C7 are systematically tested. For instance, introducing a piperidine-1-carbonyl group at C3 enhanced MCF7 cytotoxicity (IC₅₀ = 1.68 μM) by improving lipophilicity and target binding . QSAR models correlate Hammett σ values with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.